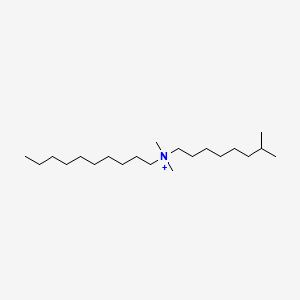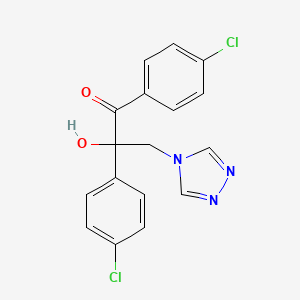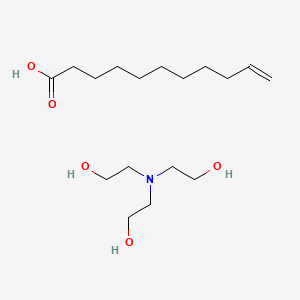
Einecs 282-908-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of undec-10-enoic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:1), involves the reaction of undec-10-enoic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as distillation or crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Undec-10-enoic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Undec-10-enoic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of undec-10-enoic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to undec-10-enoic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), include:
Undec-10-enoic acid: The parent acid used in the synthesis of the compound.
2,2’,2’'-nitrilotriethanol: The amine component used in the synthesis.
Uniqueness
The uniqueness of undec-10-enoic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
84471-25-0 |
|---|---|
Fórmula molecular |
C17H35NO5 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;undec-10-enoic acid |
InChI |
InChI=1S/C11H20O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11(12)13;8-4-1-7(2-5-9)3-6-10/h2H,1,3-10H2,(H,12,13);8-10H,1-6H2 |
Clave InChI |
VFMQMKVIAHCZKP-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


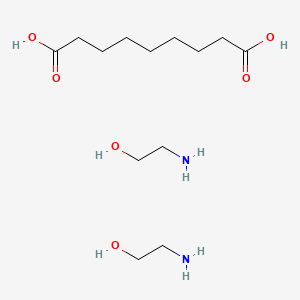
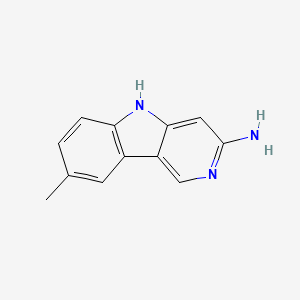
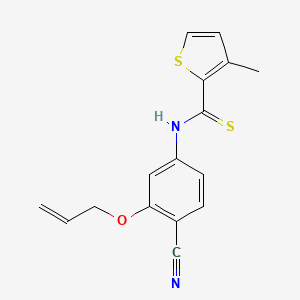
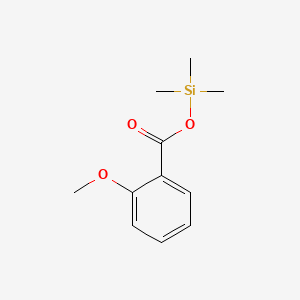



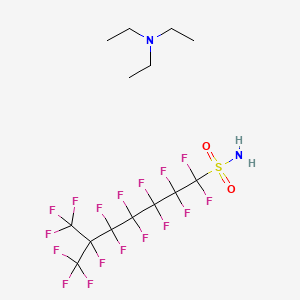
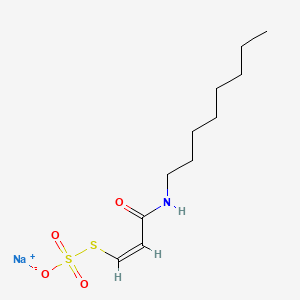

![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
